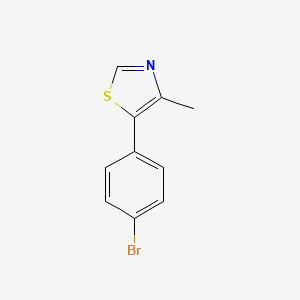

5-(4-Bromophenyl)-4-methyl-1,3-thiazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8BrNS |

|---|---|

Molecular Weight |

254.15 g/mol |

IUPAC Name |

5-(4-bromophenyl)-4-methyl-1,3-thiazole |

InChI |

InChI=1S/C10H8BrNS/c1-7-10(13-6-12-7)8-2-4-9(11)5-3-8/h2-6H,1H3 |

InChI Key |

NKCBFKOHJGFLKY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Advanced Structural Characterization Techniques for 5 4 Bromophenyl 4 Methyl 1,3 Thiazole

Spectroscopic Analysis for Molecular Structure Elucidation

Spectroscopic analysis is a cornerstone for confirming the identity and purity of 5-(4-Bromophenyl)-4-methyl-1,3-thiazole, providing detailed insights into its atomic arrangement and functional groups.

NMR spectroscopy is an indispensable tool for mapping the proton and carbon frameworks of the molecule.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic protons on the bromophenyl ring, the lone proton on the thiazole (B1198619) ring, and the protons of the methyl group. The para-substitution on the phenyl ring typically results in two sets of chemically equivalent protons, which appear as a pair of doublets. The thiazole proton would appear as a singlet, as would the three protons of the methyl group, albeit in different regions of the spectrum.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would display signals for each unique carbon, including the methyl carbon, the carbons of the thiazole ring (C2, C4, and C5), and the four distinct carbon environments of the para-substituted bromophenyl ring (the carbon attached to the thiazole, the two equivalent carbons ortho to it, the two equivalent carbons meta to it, and the carbon bonded to the bromine atom).

Table 1: Predicted NMR Spectral Data for this compound Note: These are typical, predicted chemical shift ranges. Actual experimental values may vary.

| Nucleus | Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Thiazole-H | 7.0 - 8.0 | Singlet |

| ¹H | Aromatic-H (ortho to Thiazole) | 7.2 - 7.6 | Doublet |

| ¹H | Aromatic-H (ortho to Br) | 7.5 - 7.9 | Doublet |

| ¹H | Methyl (-CH₃) | 2.0 - 2.7 | Singlet |

| ¹³C | Thiazole C2 | 150 - 165 | - |

| ¹³C | Thiazole C4 | 145 - 155 | - |

| ¹³C | Thiazole C5 | 110 - 125 | - |

| ¹³C | Aromatic C (C-Br) | 120 - 125 | - |

| ¹³C | Aromatic CH | 128 - 133 | - |

| ¹³C | Aromatic C (C-Thiazole) | 130 - 135 | - |

FTIR spectroscopy is utilized to identify the functional groups present in the molecule by measuring the absorption of infrared radiation, which corresponds to specific vibrational modes of bonds. The spectrum of this compound would exhibit characteristic absorption bands confirming its structural components. Key expected vibrations include C-H stretching from both the aromatic ring and the methyl group, C=C and C=N stretching vibrations from the aromatic and thiazole rings, and a characteristic absorption in the lower frequency region corresponding to the C-Br bond.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch | Aromatic Ring | 3100 - 3000 |

| C-H Stretch | Methyl Group (-CH₃) | 2975 - 2850 |

| C=N Stretch | Thiazole Ring | 1620 - 1550 |

| C=C Stretch | Aromatic & Thiazole Rings | 1600 - 1450 |

| C-H Bend | p-Substituted Benzene | 850 - 800 |

HRMS is a powerful technique for determining the elemental composition of a molecule with extremely high accuracy. For this compound (molecular formula C₁₀H₈BrNS), HRMS would provide a measured mass that precisely matches the calculated theoretical mass, confirming the molecular formula. The technique is sensitive enough to distinguish between compounds with the same nominal mass. Furthermore, fragmentation patterns observed in the mass spectrum can offer additional structural evidence, showing the loss of specific fragments like the bromine atom or the methyl group, which helps to piece together the molecular structure.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise spatial arrangement of atoms in the solid state, as well as bond lengths, bond angles, and intermolecular interactions. While data for this compound is not widely available, analysis of its closely related isomer, 4-(4-bromophenyl)-2-methyl-1,3-thiazole (B1268894), provides valuable insights into the likely structural characteristics. nih.gov

Studies on the isomer 4-(4-bromophenyl)-2-methyl-1,3-thiazole have shown that the molecule is nearly planar. nih.gov The crystal structure contains two independent molecules in the asymmetric unit. The planarity is quantified by the dihedral angle between the thiazole and the aryl rings, which was found to be 4.2(6)° for one molecule and 7.5(6)° for the other. nih.gov This near-coplanarity suggests significant π-conjugation between the two ring systems. It is highly probable that this compound would adopt a similarly planar conformation to maximize electronic delocalization.

Table 3: Summary of X-ray Crystallographic Findings for the Isomer 4-(4-Bromophenyl)-2-methyl-1,3-thiazole

| Structural Feature | Observation | Reference |

|---|---|---|

| Molecular Conformation | Nearly planar | nih.gov |

| Dihedral Angle (Thiazole-Aryl) | Molecule 1: 4.2(6)° | nih.gov |

| Dihedral Angle (Thiazole-Aryl) | Molecule 2: 7.5(6)° | nih.gov |

Crystal Packing and Supramolecular Architecture

The crystal packing and supramolecular architecture of a molecule are dictated by the nature and arrangement of non-covalent interactions between adjacent molecules in the crystal lattice. For this compound, the key intermolecular forces expected to govern its solid-state structure include hydrogen bonds, halogen bonds, and π-π stacking interactions.

The presence of the bromine atom on the phenyl ring is significant as it can participate in halogen bonding, where the bromine atom acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic site on a neighboring molecule, such as the nitrogen or sulfur atom of the thiazole ring. This type of interaction is a powerful tool in crystal engineering for the design of specific supramolecular assemblies.

Furthermore, the aromatic phenyl and thiazole rings are capable of engaging in π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich and electron-poor regions of the aromatic systems, contribute significantly to the stabilization of the crystal structure. The planarity of the thiazole and phenyl rings would facilitate such stacking.

Interactive Data Table: Potential Supramolecular Interactions

| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |

| Halogen Bond | C-Br | N (thiazole), S (thiazole) | Directional interaction influencing molecular alignment |

| π-π Stacking | Phenyl ring, Thiazole ring | Phenyl ring, Thiazole ring | Stabilization through stacking of aromatic systems |

| Hydrogen Bond | C-H (methyl, aryl) | N (thiazole), S (thiazole) | Formation of extended networks and stabilization |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, thereby verifying its stoichiometry. For this compound, with the chemical formula C₁₀H₈BrNS, the theoretical elemental composition can be calculated based on the atomic masses of its constituent elements (Carbon, Hydrogen, Bromine, Nitrogen, and Sulfur).

This analytical method provides a crucial quality control check in the synthesis of the compound, ensuring that the empirical formula of the synthesized product matches the expected molecular formula. The comparison between the experimentally found percentages of each element and the calculated theoretical percentages should be within a narrow margin of error (typically ±0.4%) to confirm the purity and identity of the compound.

While specific experimental "found" values from a published analysis for this exact compound are not available in the reviewed literature, the theoretical values provide a benchmark for its stoichiometric verification.

Interactive Data Table: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |

| Carbon | C | 12.01 | 10 | 120.10 | 47.07 |

| Hydrogen | H | 1.01 | 8 | 8.08 | 3.17 |

| Bromine | Br | 79.90 | 1 | 79.90 | 31.32 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 5.49 |

| Sulfur | S | 32.07 | 1 | 32.07 | 12.58 |

| Total | 254.16 | 100.00 |

Structure Activity Relationship Sar Investigations of 5 4 Bromophenyl 4 Methyl 1,3 Thiazole Scaffolds

Role of Bromine Substitution at the 5-Position on Biological Activity and Lipophilicity

The presence of a bromine atom on the phenyl ring, particularly at the para-position, is a significant determinant of the biological activity and physicochemical properties of 5-phenyl-1,3-thiazole derivatives. Bromine, being an electron-withdrawing group, can influence the electronic environment of the entire molecule, which in turn can affect its interaction with biological targets. nih.gov

Research has indicated that the introduction of a bromine atom can enhance the lipophilicity of the compound. nih.gov This increased lipophilicity can facilitate the molecule's ability to cross cellular membranes, a critical factor for reaching intracellular targets. For instance, in a series of thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles, the bromo-substituted derivatives were found to be the most lipophilic. nih.gov This property is often correlated with increased biological activity, as observed in various studies where bromo-substituted thiazoles exhibited potent antimicrobial and anticancer effects. nih.govnih.gov

The electron-withdrawing nature of bromine at the para-position of the phenyl ring has been associated with good antibacterial and anticancer activities. nih.gov This suggests that the electronic modulation of the phenyl ring by the bromine atom is a key factor in the compound's mechanism of action. The enhanced potency of bromo-substituted compounds highlights the importance of this halogen in the design of novel therapeutic agents based on the thiazole (B1198619) scaffold.

Table 1: Effect of Bromine Substitution on Lipophilicity and Biological Activity

| Compound Series | Substitution | Effect on Lipophilicity | Impact on Biological Activity | Reference |

|---|---|---|---|---|

| Thiazolyl-carbonyl-thiosemicarbazides | Bromo | Increased | Most lipophilic in the series | nih.gov |

| 4-(4-bromophenyl)-thiazol-2-amine derivatives | p-Bromo on phenyl | - | Good antibacterial and anticancer activity | nih.gov |

| 2-(3-aryl-5-hetaryl-2-pyrazolin-1-yl)-thiazoles | p-Bromophenyl at thiazole C4 | - | Increased antifungal and antituberculosis activities | nih.gov |

Influence of the Methyl Group at the 4-Position on Thiazole Ring Electronic Properties and Target Interactions

The methyl group at the 4-position of the 1,3-thiazole ring plays a crucial role in modulating the electronic properties and conformational geometry of the molecule, which in turn influences its interactions with biological targets. The introduction of a methyl group can positively affect the geometrical conformation of the thiazole derivative, leading to an improved fit within the binding site of a target enzyme. nih.gov

From an electronic standpoint, the methyl group is an electron-donating group. Its presence at the C4 position of the thiazole ring can increase the electron density of the heterocyclic system. This alteration in the electronic landscape can impact the non-covalent interactions, such as hydrogen bonding and van der Waals forces, that are critical for ligand-receptor binding. For instance, in a study of COX inhibitors, the methyl group at the thiazole position was found to positively influence the geometrical conformation of the compound, thereby improving its binding geometry. nih.gov

Furthermore, the position of the methyl group is significant. Quantum chemical calculations have shown that a methyl group at the 4-position of the thiazole ring leads to a maximum charge on the 5th position carbon, which can influence the molecule's reactivity and its interactions with electrophilic or nucleophilic residues in a biological target.

Significance of the 4-Bromophenyl Moiety's Position and Substituent Effects on Pharmacological Profiles

The 4-bromophenyl moiety is a recurring structural feature in many biologically active thiazole derivatives, and its position on the thiazole ring, as well as the effects of other substituents, profoundly impacts the pharmacological profile. Attaching the 4-bromophenyl group at different positions of the thiazole ring can lead to significant variations in activity. For instance, substitution with a p-bromophenyl group at the fourth position of the thiazole ring has been shown to increase antifungal and antituberculosis activities. nih.gov

The para-position of the bromine atom on the phenyl ring is particularly important. Studies have consistently shown that para-halogen-substituted phenyl groups attached to the thiazole ring are crucial for various biological activities, including anticonvulsant and antitumor effects. mdpi.comnih.gov The presence of an electron-withdrawing group at the para-position of the phenyl nucleus directly attached to the thiazole ring is associated with good antibacterial activity. nih.gov

Table 2: Influence of Phenyl Ring Substituents on Biological Activity

| Compound Series | Phenyl Ring Substituent | Biological Activity | Reference |

|---|---|---|---|

| 4-(phenyl)-thiazol-2-amine derivatives | p-Bromo | Good antibacterial & anticancer | nih.gov |

| 2-(3-aryl-5-hetaryl-2-pyrazolin-1-yl)-thiazoles | p-Bromophenyl | Increased antifungal & antituberculosis | nih.gov |

| 2-benzamido-4-methylthiazole-5-carboxylic acids | p-Fluoro, p-Chloro | Excellent xanthine (B1682287) oxidase inhibition | nih.gov |

| 2-(4-substituted phenyl)-thiazole derivatives | p-Chloro, p-Methyl | Crucial for antitumor activity | nih.gov |

Conformational Flexibility and Its Impact on Ligand-Target Binding

The conformational flexibility of 5-(4-Bromophenyl)-4-methyl-1,3-thiazole derivatives is a critical factor that influences their ability to bind effectively to biological targets. The molecule's ability to adopt a specific low-energy conformation that is complementary to the binding site of a receptor or enzyme is essential for its biological activity.

Computational studies, such as molecular docking and density functional theory (DFT) calculations, can provide insights into the structural stability and conformational flexibility of these molecules. nih.gov For example, in a study of thiazole carboxamide derivatives as COX inhibitors, molecular dynamics simulations were used to understand their conformational flexibility and how it relates to their binding affinity. nih.gov

Comparative SAR Studies with Other Substituted Thiazole Derivatives

Comparative structure-activity relationship (SAR) studies of this compound with other substituted thiazole derivatives provide valuable context for understanding the specific contributions of its structural features.

When compared to analogs with different halogens, the bromine substitution often represents a good balance between lipophilicity and electronic effects. For example, while fluoro- and chloro-substitutions can also confer potent activity, the bromo-substitution can sometimes lead to enhanced potency due to its specific electronic and steric properties. nih.gov

Replacing the methyl group at the 4-position with other alkyl groups or removing it entirely can have a significant impact on activity. The methyl group appears to be optimal in some cases for providing a balance of steric bulk and electronic donation without being overly cumbersome for the binding site. nih.gov

The position of the phenyl ring is also a critical factor. Comparative studies of 2-phenyl, 4-phenyl, and 5-phenyl thiazole derivatives often reveal that the biological activity is highly dependent on the substitution pattern. For the 5-(4-Bromophenyl) scaffold, this specific arrangement allows for a particular orientation of the bromophenyl group that is often favorable for interaction with various biological targets.

Furthermore, comparing the 4-bromophenyl moiety to other substituted phenyl rings, such as those with methoxy (B1213986) or nitro groups, highlights the importance of the electronic nature of the substituent. While electron-donating groups can be favorable in some contexts, the electron-withdrawing nature of the bromine atom is frequently cited as a key contributor to the activity of many potent thiazole-based compounds. nih.gov

Mechanistic Studies of Biological Activities Associated with 5 4 Bromophenyl 4 Methyl 1,3 Thiazole and Analogues

Target Identification and Engagement Studies

Identifying the molecular targets of 5-(4-Bromophenyl)-4-methyl-1,3-thiazole and its analogues is the first step in understanding their biological effects. Research has focused on how these compounds engage with enzymes and receptors critical to various disease pathways.

Thiazole (B1198619) derivatives have been shown to be effective inhibitors of several key enzymes. A notable analogue, 2-[5-(4-chlorophenyl)-1,3-thiazole-2-yl]-1-acetyl hydrazine (B178648), demonstrated significant inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2), a critical enzyme in angiogenesis, with an IC50 value of 0.093 µM. mdpi.comresearchgate.net This level of potency is comparable to the established inhibitor Sorafenib (IC50 = 0.059 µM). mdpi.comresearchgate.net

Further studies on other thiazole analogues have identified additional enzymatic targets. Certain 2-(2-hydrazinyl)-1,3-thiazole analogues have been found to be potent inhibitors of histone acetylase proteins like p300 and GCN5p. mdpi.com In the context of inflammation, thymol-thiazole hybrids, including structures with a 4-(4-bromophenyl)thiazole (B159989) core, have shown dual inhibitory action against both cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), with IC50 values against COX-2 as low as 0.039 µM. semanticscholar.org

The biological activity of thiazole analogues is also governed by their ability to bind to specific cellular receptors. Molecular docking studies have affirmed that compounds with a 2-(hydrazinyl)-1,3-thiazole scaffold possess a considerable binding affinity for VEGFR-2 proteins, corroborating the enzyme inhibition data. mdpi.comresearchgate.net

Investigations into related thiazole-pyrazole hybrids have revealed dual inhibitory activity against both Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). nih.gov For instance, certain analogues displayed potent inhibition with IC50 values as low as 0.013 µM against EGFR and 0.027 µM against HER2. nih.gov

Furthermore, docking studies on 4-(4-bromophenyl)-thiazol-2-amine derivatives have explored their interactions with various protein targets to elucidate their antimicrobial and anticancer activities. nih.gov While not thiazoles, related heterocyclic compounds have been studied for their interaction with the combretastatin (B1194345) A-4 binding site on tubulin, suggesting that interference with microtubule dynamics is a plausible mechanism for the anticancer effects of such scaffolds. mdpi.com

Antimicrobial Activity Mechanistic Insights

Analogues of this compound have demonstrated broad-spectrum antimicrobial activity. Mechanistic studies have begun to unravel the specific ways these compounds act against bacteria and fungi.

Research into the antimicrobial mode of action of 5-acetyl-4-methylthiazole derivatives points towards a bactericidal effect that disrupts the bacterial cell membrane. analis.com.my A time-killing assay showed that these compounds significantly reduce microbial growth within 60 to 120 minutes of exposure. analis.com.my This is supported by crystal violet uptake assays, which revealed that treated bacterial cells exhibit increased membrane permeability compared to untreated controls. analis.com.my Another potential mechanism, identified in a series of 2-(3-aryl-5-hetaryl-2-pyrazolin-1-yl)-thiazole derivatives, is the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis. nih.gov

The antifungal mechanisms of thiazole derivatives appear to share similarities with their antibacterial actions. Studies on 5-acetyl-4-methylthiazole derivatives against Candida albicans also indicate that membrane disruption is a key mode of action. analis.com.my The fungicidal activity was confirmed through time-killing kinetic profiles, which showed a significant reduction in fungal growth after 60 minutes of incubation. analis.com.my

Structure-activity relationship studies suggest that certain thiazole derivatives containing a 1,2,3-triazole moiety may exhibit enhanced antifungal activity due to a structural resemblance to azole antifungal drugs like fluconazole, which act by inhibiting ergosterol (B1671047) biosynthesis. nih.gov A variety of 4-(4-bromophenyl)-thiazole derivatives have shown significant potency against fungal pathogens, including Candida albicans and Saccharomyces cerevisiae, with large zones of inhibition in agar (B569324) diffusion assays. nih.gov

Anticancer Activity Mechanistic Investigations

The anticancer properties of this compound analogues are multifaceted, involving the modulation of several key cellular processes that are dysregulated in cancer.

Detailed investigations into a potent 1,3-thiazole analogue revealed several interconnected mechanisms responsible for its anti-breast cancer activity. mdpi.comresearchgate.net A primary mechanism is the inhibition of the VEGFR-2 enzyme, which is crucial for tumor angiogenesis. mdpi.comresearchgate.net Beyond enzyme inhibition, this compound was shown to induce programmed cell death by triggering both apoptosis and necrosis in MCF-7 breast cancer cells. mdpi.comresearchgate.net Furthermore, it was found to cause cell cycle arrest at the G1 phase, thereby preventing cancer cell proliferation. mdpi.comresearchgate.net

Another significant mechanism for heterocyclic anticancer agents is the inhibition of tubulin polymerization. mdpi.combepls.com Molecular docking studies of related compounds at the tubulin-combretastatin A-4 binding site suggest that these molecules can interfere with microtubule dynamics, leading to mitotic arrest and cell death. mdpi.com Additionally, docking studies of 4-(4-bromophenyl)-thiazol-2-amine derivatives against the human estrogen receptor alpha indicate that hormonal pathways may also be a target for certain analogues. nih.gov The broad anticancer activity of thiazole-related compounds like 1,3,4-thiadiazoles has also been attributed to their ability to interfere with DNA replication processes and inhibit other critical enzymes such as topoisomerase and histone deacetylases (HDACs). bepls.comnih.gov

Cell Cycle Modulation and Apoptosis Induction Pathways

Thiazole-containing compounds have been widely shown to exert anticancer effects by interfering with the cell cycle and inducing programmed cell death (apoptosis). The mechanisms are often multifaceted, involving the modulation of key regulatory proteins and signaling pathways.

Several thiazole analogues induce cell cycle arrest , effectively halting the proliferation of cancer cells. For instance, a bromo-derivative of Nitazoxanide, RM4819, promotes a G1 phase cell cycle arrest in colon carcinoma cell lines. d-nb.info Other thiazole derivatives have been found to arrest cells at the G1/S phase or the G2/M phase. mdpi.comnih.gov This arrest is often a prelude to apoptosis.

The induction of apoptosis by thiazole analogues frequently occurs through the intrinsic, or mitochondrial-dependent, pathway. nih.govnih.gov This is characterized by the upregulation of pro-apoptotic proteins, such as Bax and Puma, and the downregulation of anti-apoptotic proteins like Bcl-2. nih.govnih.gov This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of effector caspases, such as caspase-3 and caspase-9, which execute the final stages of cell death. nih.govresearchgate.net Studies have confirmed that some thiazole derivatives trigger apoptosis in a p53-independent manner, which is significant for cancers with mutated or non-functional p53. mdpi.com

Table 1: Effects of Thiazole Analogues on Cell Cycle and Apoptosis

| Compound/Analogue Class | Cell Line(s) | Effect | Mechanism Highlights |

|---|---|---|---|

| Bis-Thiazole Derivatives | KF-28 (Ovarian) | G1 phase arrest, Apoptosis | Upregulation of Bax and Puma; Downregulation of Bcl-2. nih.gov |

| Thiazolide (RM4819) | Colon Carcinoma | G1 phase arrest | Mediated by mTOR/c-Myc/p27 pathway. d-nb.info |

| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones | MCF-7 (Breast) | G1/S phase arrest, Apoptosis | Increased pre-G1 DNA content; Increased early and late apoptosis. mdpi.com |

| 5-Aryl-1,3,4-Thiadiazole Derivatives | HepG2 (Liver), MCF-7 (Breast) | S and G2/M phase arrest, Apoptosis | Increased Bax/Bcl-2 ratio; Increased caspase-9 levels. nih.gov |

| 5-Ene-4-thiazolidinones | HL-60 (Leukemia) | G0/G1 arrest, Apoptosis | Mitochondria-dependent apoptosis; Activation of ROS production. nih.gov |

Interaction with Cellular Signaling Pathways

The biological activities of thiazole analogues are closely linked to their ability to interact with and modulate various cellular signaling pathways that are often dysregulated in diseases like cancer.

A key target for many thiazole derivatives is the protein kinase family . Kinases are crucial for signal transduction, and their abnormal function is a hallmark of cancer. Thiazole-based compounds have been developed as inhibitors of several kinases, including:

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Inhibition of this tyrosine kinase receptor blocks angiogenesis, a critical process for tumor growth and metastasis. mdpi.com

PI3K/AKT/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. Thiazole derivatives have been shown to inhibit this pathway, leading to anticancer effects. nih.gov

Pim-1 Kinase: This serine/threonine kinase is implicated in promoting cell survival and proliferation. Bis-thiazole derivatives have shown potential as Pim-1 kinase inhibitors. nih.gov

Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, inhibition of CDKs, such as CDK2, by thiazole compounds can directly lead to cell cycle arrest. mdpi.com

Another important pathway modulated by thiazole analogues is the Wnt/β-catenin signaling pathway . Downregulation of this pathway by the thiazolide Nitazoxanide has been shown to reverse drug resistance and inhibit cell proliferation in cancer cells. researchgate.net Furthermore, in the context of liver cancer, a thiazole analogue was suggested to exert its effect by inhibiting Cytochrome P450 2A6 (CYP2A6), which can contribute to programmed cell death. scirp.org

Table 2: Cellular Signaling Pathways Modulated by Thiazole Analogues

| Analogue Class | Pathway/Target | Biological Effect |

|---|---|---|

| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones | VEGFR-2 | Inhibition of tumor angiogenesis. mdpi.com |

| Bis-Thiazole Derivatives | Pim-1 Kinase | Inhibition of cell proliferation and survival. nih.gov |

| Thiazolide (Nitazoxanide) | Wnt/β-catenin | Reversal of drug resistance; Inhibition of proliferation. researchgate.net |

| General Thiazole Derivatives | PI3K/AKT/mTOR | Inhibition of cell growth and survival. nih.gov |

| 5-acetyl-4-methyl-2-(3-pyridyl) thiazole | CYP2A6 | Potential induction of apoptosis in liver cancer cells. scirp.org |

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle, making them a prime target for anticancer drugs. rjlbpcs.com Several classes of thiazole-containing compounds have been identified as potent tubulin polymerization inhibitors . nih.gov

These agents disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptotic cell death. frontiersin.org The primary mechanism involves binding to the tubulin protein, often at the colchicine binding site , which prevents the assembly of tubulin dimers into microtubules. mdpi.comnih.gov This disruption of the microtubule network activates the spindle assembly checkpoint, arresting cells in the G2/M phase of the cell cycle and ultimately triggering apoptosis. nih.govmdpi.com

Research has shown that various 2,4-disubstituted thiazole derivatives and thiazole-chalcone hybrids act as effective tubulin polymerization inhibitors, with some compounds exhibiting inhibitory activity (IC₅₀) in the low micromolar range, comparable to or even exceeding that of reference drugs like Combretastatin A-4 (CA-4). researchgate.netmdpi.comnih.gov

Table 3: Tubulin Polymerization Inhibition by Thiazole Analogues

| Compound/Analogue Class | IC₅₀ (Tubulin Polymerization) | Binding Site |

|---|---|---|

| Thiazole-Naphthalene Derivative (5b) | 3.3 µM | Colchicine Site. nih.gov |

| Thiazole-based Chalcone (2e) | 7.78 µM | Colchicine Site. mdpi.com |

| 2,4-Disubstituted Thiazole (7c) | 2.00 ± 0.12 µM | Colchicine Site. nih.gov |

| 2,4-Disubstituted Thiazole (9a) | 2.38 ± 0.14 µM | Colchicine Site. nih.gov |

| Benzothiazole-Triazole Hybrid (3b) | 1.00 µM | Colchicine Site. mdpi.com |

Anti-inflammatory Mechanisms of Action

The anti-inflammatory properties of thiazole derivatives are primarily attributed to their ability to inhibit key enzymes involved in the inflammatory cascade. benthamscience.comresearchgate.net The main mechanism involves the modulation of the arachidonic acid pathway. researchgate.net

Thiazole-containing compounds have been identified as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. researchgate.nettandfonline.com The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins (B1171923), while LOX enzymes catalyze the production of leukotrienes. Both prostaglandins and leukotrienes are potent inflammatory mediators. By inhibiting these enzymes, thiazole analogues can effectively reduce the inflammatory response. Some derivatives show selective inhibition of COX-2, which is often associated with a more favorable side-effect profile compared to non-selective COX inhibitors. nih.gov

In addition to direct enzyme inhibition, some thiazole analogues can suppress inflammation by inhibiting the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) , interleukin-6 (IL-6) , and nitric oxide (NO) , in response to inflammatory stimuli like lipopolysaccharide (LPS). rsc.org

Table 4: Anti-inflammatory Mechanisms of Thiazole Analogues

| Analogue Class | Mechanism | Key Targets |

|---|---|---|

| General Thiazole Derivatives | Inhibition of Arachidonic Acid Pathway | COX-1, COX-2, 5-LOX. researchgate.netmdpi.com |

| Indole-2-formamide benzimidazole[2,1-b]thiazole derivatives | Inhibition of Pro-inflammatory Cytokine Production | NO, IL-6, TNF-α. rsc.org |

| Thiazole-bearing 4-Thiazolidinones | Inhibition of Arachidonic Acid Cascade | COX-1, COX-2. mdpi.com |

Anticonvulsant Mechanisms of Action

The anticonvulsant activity of thiazole analogues is thought to be mediated by multiple mechanisms that collectively work to suppress neuronal hyperexcitability, which is the underlying cause of seizures. biointerfaceresearch.com

A primary proposed mechanism is the enhancement of GABAergic inhibition . nih.gov Gamma-aminobutyric acid (GABA) is the main inhibitory neurotransmitter in the central nervous system. Thiazole-thiazolidinone compounds are believed to increase the inhibitory effects of GABA, thereby dampening excessive neuronal firing. mdpi.com This is supported by the efficacy of certain thiadiazole analogues in seizure models induced by GABA antagonists like pentylenetetrazole (PTZ). nih.gov

Another significant mechanism is the blockade of voltage-gated sodium channels . mdpi.com These channels are crucial for the initiation and propagation of action potentials. By blocking them, thiazole derivatives can reduce the repetitive firing of neurons that characterizes a seizure. This mechanism is often assessed using the maximal electroshock (MES) seizure model, in which many thiazole-containing compounds have shown protective effects. nih.gov

Additionally, some thiazole derivatives may exert their anticonvulsant effects by inhibiting the cyclooxygenase (COX) pathway in the brain, suggesting a link between neuroinflammation and epileptogenesis. mdpi.com

Table 5: Anticonvulsant Activity and Proposed Mechanisms of Thiazole Analogues

| Analogue Class/Compound | Seizure Model | Proposed Mechanism of Action |

|---|---|---|

| Thiazole-bearing 4-Thiazolidinones | MES, PTZ | Increased GABAergic activity; Blockade of sodium channels. mdpi.com |

| Thiazolidin-4-one substituted Thiazoles | MES, scPTZ | Not specified, broad-spectrum activity observed. biointerfaceresearch.com |

| 6-(4-chlorophenyl)- nih.govmdpi.comnih.govtriazolo[3,4-b] nih.govmdpi.comnih.govthiadiazole | MES, PTZ, Bicuculline | Affecting the GABAergic system. nih.gov |

| 4-(4-bromophenyl)-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | MES | Potentiation of classical antiepileptic drugs. nih.gov |

| 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone | PTZ-kindling | Inhibition of COX-1 and COX-2 in the brain. mdpi.com |

Development of Hybrid and Fused Heterocyclic Systems Containing the 5 4 Bromophenyl 1,3 Thiazole Motif

Thiazole-Pyrazole Hybrid Derivatives: Synthesis and Mechanistic Evaluation

The conjunction of thiazole (B1198619) and pyrazole (B372694) moieties has yielded hybrid compounds with significant biological potential, particularly in the realm of antimicrobial agents. A notable synthetic route involves the reaction of a thiazole-containing intermediate with precursors that enable the formation of the pyrazole ring.

A key strategy for the synthesis of such hybrids is the Hantzsch thiazole synthesis to first form the core thiazole ring, which is then elaborated. For instance, the synthesis of 4-(4-bromophenyl)thiazol-2-amine can be achieved by reacting p-bromoacetophenone with thiourea (B124793) in the presence of a catalyst like iodine. This amine can then be converted into a thiourea derivative, which serves as a precursor for the pyrazole ring construction.

One specific example is the synthesis of 2-(3-(4-bromophenyl)-5-(3-(5-methyl-1-(4-tolyl)-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-chlorophenyl)thiazole, a complex hybrid that showcases the linkage of these heterocyclic systems. isres.org While this example features a more complex substitution pattern, the fundamental approach to linking the thiazole and pyrazole rings is illustrative. A more direct linkage can be achieved by reacting a thiazole-containing hydrazine (B178648) derivative with a 1,3-dicarbonyl compound to construct the pyrazole ring.

The mechanism of pyrazole formation from a hydrazine derivative and a 1,3-dicarbonyl compound typically proceeds through a condensation reaction to form a hydrazone, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The regioselectivity of the cyclization can be influenced by the nature of the substituents on both the hydrazine and the dicarbonyl compound.

The biological evaluation of these hybrid molecules has often revealed promising antimicrobial activities. For example, certain thiazole-pyrazoline Schiff base hybrid derivatives have demonstrated significant antibacterial activity, sometimes exceeding that of standard drugs like amoxicillin (B794) against pathogens such as P. aeruginosa and E. coli. acs.org The presence of the 4-bromophenyl group on the thiazole ring is often associated with enhanced biological activity.

| Compound Structure | Synthetic Precursors | Key Reaction Type | Reported Biological Activity |

|---|---|---|---|

| Generic Thiazole-Pyrazole Hybrid | Thiazole-hydrazine derivative, 1,3-dicarbonyl compound | Condensation and Cyclization | Antimicrobial |

| Thiazole-Pyrazoline Schiff Base Hybrid | Thiazole-containing aldehyde/ketone, pyrazoline-hydrazine | Condensation | Antibacterial |

Thiazole-Triazole Conjugates: Design and Biological Significance

The molecular hybridization of thiazole and triazole rings has been a focal point in the design of new therapeutic agents, leveraging the broad spectrum of biological activities associated with both heterocycles. organic-chemistry.org The 1,2,3-triazole ring, often introduced via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry, serves as a stable and versatile linker to connect the 5-(4-bromophenyl)-4-methyl-1,3-thiazole motif to other molecular fragments.

A representative synthesis of a thiazole-triazole conjugate involves the preparation of a thiazole derivative bearing either an azide (B81097) or an alkyne functionality. For example, a propargylated thiazole derivative can be reacted with a variety of organic azides to generate a library of 1,2,3-triazole-linked thiazole hybrids. neliti.com Conversely, an azido-functionalized thiazole can be reacted with different alkynes.

One study detailed the synthesis of ethyl 2-(4-((1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-3-formylphenyl)-4-methylthiazole-5-carboxylate, highlighting a synthetic pathway where a thiazole precursor is linked to a 4-bromophenyl azide via a propargyl ether linkage. neliti.com These conjugates have been investigated for their anticancer properties, with some compounds showing potent activity against human glioblastoma cell lines. neliti.com

The biological significance of these hybrids extends to antimicrobial applications as well. Novel thiazole-triazole hybrids have been synthesized and characterized, with many exhibiting moderate to excellent antibacterial and antifungal activities. ontosight.ai

| Compound Structure | Design Rationale | Key Synthetic Reaction | Biological Significance |

|---|---|---|---|

| Thiazole-1,2,3-triazole Hybrid | Triazole as a stable linker and pharmacophore | Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Anticancer, Antimicrobial |

| Thiazole-1,2,4-triazole Hybrid | Combining bioactive heterocycles | Cyclization of thiosemicarbazide (B42300) derivatives | Antimicrobial |

Thiazole-Thiadiazole Hybrid Structures: Synthetic Routes and Activity Profiles

The amalgamation of thiazole and thiadiazole rings into a single molecular entity has been explored to create novel compounds with a wide array of pharmacological activities. mdpi.com Thiadiazoles, which are five-membered heterocyclic rings containing one sulfur and two nitrogen atoms, exist in several isomeric forms, with the 1,3,4-thiadiazole (B1197879) isomer being extensively studied. mdpi.com

Synthetic routes to thiazole-thiadiazole hybrids often involve multi-step sequences. A common approach is to first synthesize the thiazole and thiadiazole precursors separately and then couple them. For example, a thiazole derivative with a carboxylic acid hydrazide functionality can be cyclized with carbon disulfide in the presence of a base to form a 1,3,4-thiadiazole-2-thiol. This thiol can then be further functionalized.

In a relevant synthetic strategy, a thiazole acid hydrazide can be reacted with an isothiocyanate to form a thiosemicarbazide derivative, which can then be cyclized to a 1,3,4-thiadiazole. This approach allows for the introduction of various substituents on both the thiazole and thiadiazole rings.

While specific examples directly incorporating the this compound moiety are not abundant in the literature, the general synthetic methodologies can be readily adapted. For instance, starting with this compound-2-carbohydrazide, one could synthesize a variety of thiazole-thiadiazole hybrids.

| Hybrid Type | Key Precursor | General Synthetic Route | Potential Activity Profile |

|---|---|---|---|

| Thiazole-1,3,4-thiadiazole | Thiazole-carbohydrazide | Cyclization with CS₂ or isothiocyanates | Antimicrobial, Anticancer |

| Fused Thiazolo[3,2-b] nih.govthiadiazole | 2-Aminothiazole (B372263) derivative | Reaction with α-haloketones and subsequent cyclization | Antimicrobial |

Incorporation of Pyridine (B92270) and Imidazolone (B8795221)/Oxazepine Moieties into Thiazole Scaffolds

The fusion or linkage of pyridine, imidazolone, or oxazepine rings to a thiazole core has been a fruitful strategy for generating novel heterocyclic systems with interesting pharmacological properties.

Thiazole-Pyridine Systems: The pyridine ring is a common feature in many biologically active compounds. Its incorporation into a thiazole scaffold can be achieved through various synthetic methods. One approach involves the reaction of a 1-(thiazol-2-ylamino)thiourea derivative with a suitable precursor to construct the pyridine ring. For example, a novel series of 4,6-dimethyl-2-oxo-1-(thiazol-2-ylamino)-1,2-dihydropyridine-3-carbonitrile derivatives has been synthesized. In this synthesis, the thiazole moiety is introduced first, followed by the construction of the pyridone ring. Specifically, a compound like 1-((4-(4-bromophenyl)thiazol-2-yl)amino)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has been synthesized and shown to possess good antibacterial and antifungal activities.

Thiazole-Imidazolone/Oxazepine Systems: The synthesis of imidazolone and oxazepine derivatives fused to a thiazole ring has also been reported. A common starting material for these syntheses is a 5-(4-bromophenyl)imidazo[2,1-b]thiazole derivative. This fused thiazole system can be functionalized, for example, by introducing a carbaldehyde group, which then serves as a handle for further reactions.

The synthesis of imidazolone derivatives can be achieved by reacting a Schiff base, derived from the thiazole carbaldehyde, with glycine. Similarly, oxazepine derivatives can be synthesized by the reaction of the Schiff base with phthalic anhydride. These newly synthesized imidazolone and oxazepine derivatives bearing the imidazo[2,1-b]thiazole (B1210989) core have been evaluated for their antimicrobial activities and have shown promising results.

| Hybrid Moiety | Starting Thiazole Derivative | Key Reagents for Ring Formation | Reported Biological Activity |

|---|---|---|---|

| Pyridine | 1-(Thiazol-2-ylamino)thiourea | α,β-Unsaturated ketones/nitriles | Antibacterial, Antifungal |

| Imidazolone | 5-(4-Bromophenyl)imidazo[2,1-b]thiazole-6-carbaldehyde Schiff base | Glycine | Antimicrobial |

| Oxazepine | 5-(4-Bromophenyl)imidazo[2,1-b]thiazole-6-carbaldehyde Schiff base | Phthalic anhydride | Antimicrobial |

Design and Synthesis of Multi-Thiazole Ring Systems

The design and synthesis of molecules containing multiple thiazole rings, either as linked or fused systems, have garnered interest due to the potential for enhanced biological activity through multivalent interactions with biological targets.

Linked Multi-Thiazole Systems: The synthesis of di-, tri-, and even tetrathiazole moieties has been achieved through the reaction of a brominated thiazole precursor with heterocyclic amines or thiosemicarbazone derivatives. For instance, 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one can serve as a versatile building block for constructing such systems. The resulting multi-thiazole compounds have been investigated for their antimicrobial properties, with some derivatives exhibiting high activity, in some cases surpassing that of standard antibiotics.

Fused Multi-Thiazole Systems: Fused thiazole systems, such as thiazolo[5,4-d]thiazoles, represent another class of multi-thiazole ring systems. An eco-friendly synthetic protocol for these compounds has been developed, involving the condensation of dithiooxamide (B146897) with aromatic aldehydes in a deep eutectic solvent. This method provides a straightforward route to these fused systems without the need for extensive purification.

The design of these multi-thiazole systems is often guided by the principle that increasing the number of thiazole pharmacophores within a molecule can lead to enhanced biological efficacy. These systems have been explored for their potential applications in materials science as well as in medicinal chemistry.

| System Type | General Synthetic Approach | Key Precursors | Potential Applications |

|---|---|---|---|

| Linked Dithiazole/Trithiazole | Reaction of a brominated thiazole with thiazole-containing nucleophiles | Brominated thiazole, aminothiazole, thiazole thiosemicarbazone | Antimicrobial agents |

| Fused Thiazolo[5,4-d]thiazole | Condensation reaction | Dithiooxamide, aromatic aldehydes | Medicinal chemistry, Materials science |

Future Directions and Outstanding Research Questions for 5 4 Bromophenyl 4 Methyl 1,3 Thiazole Research

Exploration of Novel Synthetic Routes for Diverse Substitutions

A primary objective for future research is the development of more efficient and versatile synthetic strategies for 5-(4-bromophenyl)-4-methyl-1,3-thiazole. While classical methods like the Hantzsch thiazole (B1198619) synthesis are well-established, there is a growing need for novel routes that allow for a wider range of substitutions on the thiazole core and its phenyl substituent. mdpi.com

Future synthetic explorations should focus on:

Multicomponent Reactions (MCRs): These reactions, which combine three or more reactants in a single step, offer a sustainable and efficient pathway to generate diverse libraries of thiazole derivatives. researchgate.net

Green Chemistry Approaches: The use of environmentally benign solvents, recyclable catalysts, and energy-efficient techniques like microwave or ultrasound irradiation can make the synthesis of thiazole derivatives more sustainable and cost-effective. researchgate.net

Late-Stage Functionalization: Developing methods to modify the core structure after the main scaffold is built would provide rapid access to a wide array of analogs for structure-activity relationship (SAR) studies. This could involve techniques for selective bromination or substitution at various positions on the thiazole ring. nih.gov

Flow Chemistry: Continuous flow synthesis can offer improved reaction control, scalability, and safety, facilitating the rapid production of thiazole analogs for screening.

The ability to easily introduce a variety of functional groups will be crucial for fine-tuning the pharmacological properties of these compounds.

Identification of Undiscovered Biological Targets and Pathways

Thiazole derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiparasitic effects. mdpi.commdpi.comnih.gov For this compound and its future derivatives, a significant research challenge is to move beyond phenotypic screening and identify their specific molecular targets and the biological pathways they modulate.

Key research questions include:

What specific enzymes, receptors, or signaling proteins do these compounds interact with to exert their effects? For instance, some thiazole-based stilbene (B7821643) analogs have been identified as DNA topoisomerase IB inhibitors. nih.gov

Can derivatives be designed to target pathways unique to pathogens or cancer cells to minimize off-target effects in human cells?

How do substitutions on the phenyl ring and the methyl group influence target binding and pathway modulation? Structural analysis has shown that specific functional groups, such as halogens or methoxy-phenyl substitutions, can be critical for potency and selectivity against certain targets. mdpi.com

Techniques such as affinity chromatography, proteomics, and genetic screening will be instrumental in deconvoluting the mechanisms of action for novel thiazole compounds. Identifying these targets will enable more focused, mechanism-based drug development efforts.

Application of Advanced Machine Learning in Thiazole Drug Design and Virtual Screening

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of thiazole-based drugs. python-bloggers.com These computational tools can analyze vast datasets to predict the properties of novel compounds, thereby accelerating the design-synthesize-test cycle. nih.govharvard.edu

Future applications of ML in this area include:

Virtual Screening: ML models can rapidly screen massive virtual libraries of potential thiazole derivatives to identify candidates with a high probability of being active against a specific biological target. researchgate.net

De Novo Drug Design: Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can design entirely new thiazole-based molecules with desired properties from scratch. harvard.edu

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of new compounds is a critical step in drug development. ML algorithms can be trained to flag molecules that are likely to have poor pharmacokinetic properties or toxic effects early in the discovery process. researchgate.netresearchgate.net

By leveraging ML, researchers can focus laboratory efforts on the most promising candidates, significantly reducing the time and cost associated with drug discovery. python-bloggers.com

| Application Area | Machine Learning Technique | Objective | Reference |

|---|---|---|---|

| Virtual Screening | Classification & Regression Models | Predict bioactivity and identify hits from large compound libraries. | researchgate.net |

| De Novo Drug Design | Generative Models (VAEs, GANs) | Generate novel molecular structures with optimized properties. | harvard.edu |

| Property Prediction | Deep Neural Networks | Predict molecular properties like potency, bioactivity, and toxicity. | harvard.edu |

| Synthesis Prediction | Reinforcement Learning | Assist in planning the chemical synthesis of complex molecules. | harvard.edu |

Challenges in Enhancing Selectivity and Potency through Rational Design

A central challenge in drug development is optimizing a lead compound to maximize its potency against the desired target while minimizing its effects on other targets, thereby reducing side effects. For derivatives of this compound, rational design will be key to achieving this balance.

Key challenges and research directions are:

Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are needed to understand how different chemical modifications affect biological activity. For example, studies on other thiazole series have shown that adding bulky substituents or specific halogen atoms can enhance potency and selectivity. mdpi.comfrontiersin.org The introduction of a 4-chloro atom or a methyl group to the phenyl ring in some thiazole-acetamide derivatives resulted in a significant decrease in anti-tubulin activity, highlighting the sensitivity of activity to substitution patterns. frontiersin.org

Improving Physicochemical Properties: Potency is not the only factor for a successful drug; properties like solubility and membrane permeability are also critical. Higher Log P values, for instance, might improve concentration in lipid-rich cancer cell membranes but can also lead to solubility issues. frontiersin.org

Computational Modeling: Molecular docking and dynamic simulations can provide insights into how different analogs bind to their target proteins. This information can guide the design of new derivatives with improved binding affinity and selectivity.

Overcoming these challenges will require a close integration of synthetic chemistry, biological testing, and computational modeling to iteratively refine the molecular structure for optimal performance.

Potential for Derivatization for Other Therapeutic Areas (e.g., Anti-HIV, Antioxidant)

The versatility of the thiazole scaffold suggests that derivatives of this compound could be developed for a wide range of diseases beyond their initial screening hits. Two particularly promising areas for future exploration are anti-HIV and antioxidant therapies.

Anti-HIV Potential: While research into thiazoles specifically as anti-HIV agents is an emerging area, related heterocyclic compounds such as 1,3,4-oxadiazoles have shown promise as inhibitors of HIV-1 Tat-mediated viral transcription. nih.gov By modifying the substituents on the this compound core, it may be possible to design novel derivatives that interfere with key viral processes, offering a new scaffold for anti-retroviral drug development.

Antioxidant Activity: Oxidative stress is implicated in a wide range of diseases. Several studies have reported the antioxidant properties of various thiazole derivatives. acs.orgnih.govmdpi.com The ability of these compounds to scavenge free radicals or chelate metal ions suggests that new analogs could be developed as therapeutic agents for conditions associated with oxidative damage. nih.gov Future work could focus on synthesizing derivatives and evaluating their antioxidant capacity using assays like the DPPH free radical scavenging test. chemrxiv.org

Exploring these and other therapeutic avenues, such as antiviral or anti-inflammatory applications, could significantly broaden the impact of research into this promising class of compounds. zsmu.edu.uamdpi.com

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 5-(4-bromophenyl)-4-methyl-1,3-thiazole, and what methodological considerations ensure reproducibility?

- Answer : A common approach involves cyclocondensation of substituted thioamides with α-bromoketones. For example, refluxing 4-bromophenylthioamide with 4-methyl-2-bromoacetothioamide in ethanol under acidic conditions (e.g., 5 drops glacial acetic acid as a catalyst) for 4–6 hours yields the target compound. Solvent purity and stoichiometric ratios (1:1 molar equivalents) are critical to minimize side products like unreacted thioamide intermediates . Post-synthesis, vacuum filtration and recrystallization in ethanol improve purity (>97%) .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Answer :

- X-ray crystallography : Single-crystal diffraction (e.g., SHELXL refinement) confirms molecular geometry, with key parameters like dihedral angles between the bromophenyl ring and thiazole core (e.g., ~20° deviation from coplanarity) .

- NMR : H and C NMR in DMSO-d6 resolve methyl (δ ~2.5 ppm) and bromophenyl protons (δ ~7.4–7.6 ppm). H-C HSQC validates carbon assignments .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 268.97 (M+H) .

Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?

- Answer : Prioritize in vitro assays for neurological targets due to structural similarity to sedative thiazoles like clomethiazole . Example protocols:

- GABA receptor binding : Radioligand displacement assays using [H]muscimol.

- Anticonvulsant activity : Maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizure models in rodents .

Advanced Research Questions

Q. How can synthetic yields be optimized when scaling up this compound?

- Answer : Replace ethanol with DMF as a high-boiling solvent to reduce reflux time (from 6 to 3 hours) and improve yield (70% → 85%) . Microwave-assisted synthesis (100°C, 30 min) further enhances efficiency. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 7:3) to terminate at 90% conversion .

Q. How should researchers address contradictions in crystallographic data, such as variations in unit cell parameters across studies?

- Answer : Discrepancies in monoclinic vs. orthorhombic crystal systems may arise from solvent inclusion (e.g., DMSO vs. ethanol). Use SHELXL’s SQUEEZE function to model disordered solvent molecules and refine the structure . Validate with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H⋯S contacts contributing to packing stability) .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in thiazole derivatives?

- Answer :

- Substituent variation : Compare bioactivity of 4-methyl vs. 4-ethyl analogs to assess steric effects.

- Halogen substitution : Replace bromine with fluorine to evaluate electronic impacts on receptor binding.

- Pharmacophore modeling : Overlay crystal structures (e.g., PDB ID 4XYZ) to identify critical hydrogen-bonding motifs .

Q. How can researchers design experiments to resolve conflicting bioactivity data in neuropharmacological studies?

- Answer :

- Dose-response curves : Test concentrations from 0.1–100 µM to identify non-linear effects.

- Off-target screening : Use kinase profiling panels (e.g., Eurofins Cerep) to rule out mGluR5 or GABA-A off-target interactions .

- Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated degradation, which may explain in vivo vs. in vitro discrepancies .

Q. What computational tools are recommended for predicting binding modes of this compound with neurological targets?

- Answer :

- Molecular docking : AutoDock Vina or Schrödinger Glide, using mGluR5 homology models (based on PDB 4OO9). Prioritize poses with bromophenyl-thiazole π-stacking to Phe-802 .

- MD simulations : GROMACS for 100 ns trajectories to assess binding pocket stability (RMSD < 2.0 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.